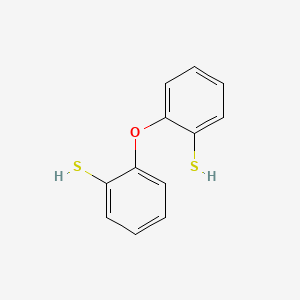







|
REACTION_CXSMILES
|
[S:1]([C:9]1[CH:14]=[CH:13][C:12](O)=[CH:11][CH:10]=1)C1C=CC(O)=CC=1.CN([CH:19]=[O:20])C>>[O:20]([C:19]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[SH:1])[C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[SH:1]
|


|
Name
|
|
|
Quantity
|
4.91 g
|
|
Type
|
reactant
|
|
Smiles
|
S(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
NaSH
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
The mixture was washed with water several times
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=C(C=CC=C1)S)C1=C(C=CC=C1)S
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |